An In-depth Technical Guide to 1-Cyanocycloheptyl Acetate: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Cyanocycloheptyl Acetate: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 1-Cyanocycloheptyl acetate, a molecule of interest for researchers and professionals in organic synthesis and drug development. While specific experimental data for this compound is not extensively documented in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer predictive insights and practical guidance. We will explore its chemical and physical properties, propose a robust synthetic pathway, discuss its potential reactivity, and evaluate its prospective role as a versatile building block in medicinal chemistry.
Core Molecular Identity and Physicochemical Properties
1-Cyanocycloheptyl acetate is an organic compound featuring a seven-membered carbocyclic ring substituted with both a nitrile (-C≡N) group and an acetate (-OAc) group at the same carbon atom. This unique α-acyloxy nitrile structure suggests potential for diverse chemical transformations.
Table 1: Chemical Identifiers and Basic Properties of 1-Cyanocycloheptyl Acetate
| Property | Value | Source |
| CAS Number | 71172-45-7 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Synonyms | (1-cyanocycloheptyl) acetate, 1-Hydroxycycloheptanecarbonitrile acetate | [1] |
Predicted Physicochemical & Spectroscopic Characteristics
Direct experimental data on properties such as melting point, boiling point, and solubility are scarce. However, based on its structure—a moderately sized, non-polar cycloalkyl ring combined with polar ester and nitrile functionalities—it is predicted to be a liquid or low-melting solid at room temperature, with limited solubility in water but good solubility in common organic solvents like ethers, esters, and chlorinated hydrocarbons.
The structural features of 1-Cyanocycloheptyl acetate give rise to predictable spectroscopic signatures essential for its characterization:
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show a sharp, strong absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. A strong band corresponding to the ester carbonyl (C=O) stretch should appear around 1750 cm⁻¹. Additionally, a C-O stretch from the ester group would be visible in the 1200-1250 cm⁻¹ region.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would be characterized by a singlet for the acetate methyl protons (-OCOCH₃) around δ 2.1 ppm. The protons on the cycloheptyl ring would appear as a series of complex multiplets in the upfield region, likely between δ 1.5 and 2.5 ppm. The integration of these signals would correspond to 3H (acetate) and 12H (cycloheptyl ring), respectively.
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¹³C NMR : Key signals would include the nitrile carbon (-C≡N) around δ 118-120 ppm, the ester carbonyl carbon (-C=O) around δ 170 ppm, and the quaternary carbon attached to both the nitrile and acetate groups around δ 75-85 ppm. The acetate methyl carbon would appear around δ 20-22 ppm, with the cycloheptyl carbons resonating in the δ 25-45 ppm range.[3]
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Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z = 181. A prominent fragment would likely correspond to the loss of the acetoxy group (CH₃COO·), leading to a peak at m/z = 122. Another characteristic fragment would be the acetyl cation [CH₃CO]⁺ at m/z = 43.
Synthesis and Chemical Reactivity
While a specific, optimized synthesis for 1-Cyanocycloheptyl acetate is not widely published, a logical and robust pathway can be designed based on established chemical transformations of α-hydroxynitriles (cyanohydrins).
Proposed Synthetic Pathway: Acetylation of 1-Hydroxycycloheptanecarbonitrile
The most direct route involves the esterification of the corresponding cyanohydrin, 1-hydroxycycloheptanecarbonitrile. This precursor can be readily synthesized from cycloheptanone by reaction with a cyanide source. The subsequent acetylation provides a high-yielding and clean conversion.
Caption: Proposed two-step synthesis of 1-Cyanocycloheptyl acetate.
Experimental Protocol: Laboratory-Scale Synthesis
Disclaimer: This protocol is hypothetical and should be performed by qualified personnel with appropriate risk assessments.
Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cycloheptanone (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the solution to 0-5 °C in an ice bath.
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Cyanide Addition: Prepare a solution of sodium cyanide (1.1 eq) in water. Add this solution dropwise to a cooled, stirred solution of a weak acid (e.g., acetic acid) to generate HCN in situ. Alternatively, and more safely, use a trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid.
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Reaction & Work-up: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC. Upon completion, carefully quench any excess cyanide with an oxidizing agent (e.g., bleach). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used without further purification.
Step 2: Acetylation to 1-Cyanocycloheptyl Acetate
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Reaction Setup: Dissolve the crude 1-hydroxycycloheptanecarbonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane. Add a base, typically pyridine (1.5 eq) or triethylamine, to act as a catalyst and acid scavenger.
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Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.
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Purification: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the base. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 1-Cyanocycloheptyl acetate.
Reactivity Profile
The reactivity is dominated by its two functional groups:
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Ester Hydrolysis: The acetate group is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-hydroxycycloheptanecarbonitrile and acetic acid or its conjugate base.
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Nitrile Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
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Stability: The compound is expected to be stable under normal storage conditions.[4] However, like many organic esters, it should be kept away from strong oxidizing agents, as vigorous reactions can occur.[5]
Potential Applications in Research and Drug Discovery
While no specific applications for 1-Cyanocycloheptyl acetate are currently documented, its structure makes it a promising scaffold for medicinal chemistry and materials science.
A Scaffold for Novel Chemical Entities
The drug discovery process often relies on novel molecular scaffolds to explore new chemical space.[6] 1-Cyanocycloheptyl acetate offers several strategic advantages:
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Vectorial Diversity: The nitrile and acetate groups provide orthogonal handles for further chemical modification. The nitrile can be converted into amines, tetrazoles, or carboxylic acids, while the ester can be hydrolyzed to reveal a hydroxyl group for further functionalization.
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Physicochemical Modulation: The cycloheptyl ring is a lipophilic moiety that can be used to modulate the solubility and membrane permeability of a parent molecule, potentially improving its pharmacokinetic profile.
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Metabolic Stability: The quaternary carbon center can block metabolic oxidation at that position, a common strategy in drug design to enhance metabolic stability.
Caption: Role of the scaffold in a drug discovery workflow.
Safety and Handling
No specific toxicological data for 1-Cyanocycloheptyl acetate is available. Therefore, it must be handled with the standard precautions for a new chemical entity.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Potential Hazards: Based on analogous compounds, it may cause skin and eye irritation.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Cyanocycloheptyl acetate represents a chemical entity with significant untapped potential. While detailed experimental characterization is lacking in the current literature, its structure allows for reliable prediction of its properties and reactivity. The synthetic route proposed herein is based on well-established, high-yielding reactions, making the compound readily accessible for research purposes. Its true value likely lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the introduction of its unique cycloheptyl scaffold could lead to the discovery of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its synthetic utility.
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